Iqciaqzimsfuir-uhfffaoysa-
Description
The compound "HVXHWBMLTSDYGK-UHFFFAOYSA-N" (CAS 871826-12-9) is a pyridine derivative with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol . Its InChI Key corresponds to a unique structural identifier, confirming its chemical identity. Key physicochemical properties include:
- Hydrogen bond acceptors/donors: 3/1
- Topological Polar Surface Area (TPSA): 24.71 Ų
- Lipophilicity (LogP): 2.13
- Blood-Brain Barrier (BBB) permeability: Yes
- P-glycoprotein substrate: No
- CYP enzyme inhibition: None detected
The compound exhibits moderate solubility (0.24 mg/mL) and high gastrointestinal (GI) absorption, making it pharmacologically relevant for central nervous system applications .
Synthesis: The compound is synthesized via a multi-step reaction involving trifluoromethylpyridine derivatives, using reagents such as N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate and triethylamine in tetrahydrofuran (THF) under controlled conditions. Characterization includes NMR, IR, and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
93672-50-5 |
|---|---|
Molecular Formula |
C6H9O4P |
Molecular Weight |
176.11 g/mol |
IUPAC Name |
2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2 |
InChI Key |
IQCIAQZIMSFUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1OP(=O)(O2)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of “Iqciaqzimsfuir-uhfffaoysa-” is scaled up using optimized processes that maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, solvent type, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other pyridine-based trifluoromethyl derivatives. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings:
Chlorine Substitution: The presence of chlorine in CAS 871826-12-9 enhances its stability compared to non-chlorinated analogs like (5-(Trifluoromethyl)pyridin-2-yl)methanamine .
Solubility : Hydrochloride salts (e.g., (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) exhibit higher aqueous solubility than neutral analogs, though CAS 871826-12-9 maintains moderate solubility without salt formation .
Bioavailability : The compound’s BBB permeability surpasses that of amide derivatives (e.g., 5-(Trifluoromethyl)picolinamide), which have higher TPSA and reduced membrane penetration .
Synthetic Accessibility : CAS 871826-12-9 has a synthetic accessibility score of 2.07, comparable to other trifluoromethylpyridines, but requires specialized reagents like hexafluorophosphate derivatives .
Pharmacological and Industrial Relevance
- Drug Development : The compound’s BBB permeability and lack of CYP inhibition make it a candidate for neuroactive drug prototypes .
- Agrochemicals: Trifluoromethylpyridines are widely used in pesticides; however, CAS 871826-12-9’s chlorine substituent may reduce environmental persistence compared to non-halogenated analogs .
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